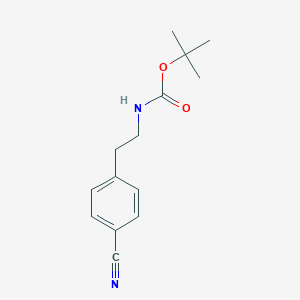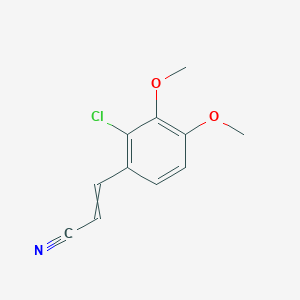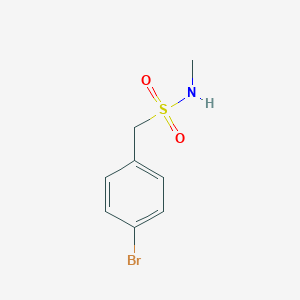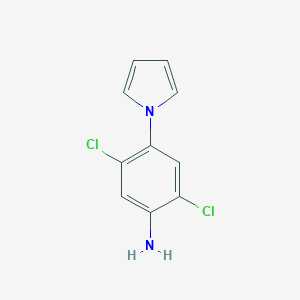
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate and related compounds involves multi-step processes that include condensation reactions, protection and deprotection strategies, and stereocontrolled synthesis methods. For instance, a study demonstrated the synthesis of a similar compound, tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, from L-cystine, illustrating the complexity and efficiency of synthetic routes utilized for such compounds (Qin et al., 2014). Furthermore, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate highlights the role of intermediate compounds in the development of novel pharmacologically active molecules, showcasing the importance of efficient synthesis strategies (Chen Xin-zhi, 2011).
Scientific Research Applications
Mechanistic Insights and Group Migration
One notable study reports a fast N→O tert-butyloxycarbonyl (Boc) migration mechanism of imide via a base-generated alkoxide, involving an unusual nine-membered cyclic transition state. This finding underlines the compound's potential in facilitating specific synthetic transformations in organic chemistry F. Xue & R. Silverman, 2010.
Synthesis and Chiral Auxiliary Applications
Research into the synthesis and application of chiral auxiliaries derived from tert-butyl and its analogs shows their use in dipeptide synthesis, demonstrating the compound's utility in synthesizing enantiomerically pure compounds. These applications are crucial for the production of various pharmaceuticals and research chemicals A. Studer, T. Hintermann, & D. Seebach, 1995.
Intermediate for Biotin Synthesis
The compound serves as a key intermediate in synthesizing biotin, a vital water-soluble vitamin involved in the metabolic cycle, highlighting its significance in vitamin and nutritional supplement manufacturing Shuanglin Qin et al., 2014.
Economical Synthesis from L-Aspartic Acid
An economical synthesis of optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate from L-aspartic acid was developed, showcasing the feasibility of deriving valuable pharmaceutical intermediates from readily available materials under mild conditions Zhi-Jian Han et al., 2018.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
330681-18-0 | |
| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-(2-Chloroacetyl)-2-thienyl]acetic acid](/img/structure/B68350.png)








